1-(3-Fluoro-2-nitrophenyl)piperidine
CAS No.: 1233955-39-9
Cat. No.: VC8061142
Molecular Formula: C11H13FN2O2
Molecular Weight: 224.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233955-39-9 |
|---|---|
| Molecular Formula | C11H13FN2O2 |
| Molecular Weight | 224.23 |
| IUPAC Name | 1-(3-fluoro-2-nitrophenyl)piperidine |
| Standard InChI | InChI=1S/C11H13FN2O2/c12-9-5-4-6-10(11(9)14(15)16)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |
| Standard InChI Key | SAXCRAPSTHMTNK-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
1-(3-Fluoro-2-nitrophenyl)piperidine, systematically named 1-(3-fluoro-2-nitrophenyl)piperidine, belongs to the piperidine family, a six-membered heterocycle with one nitrogen atom. Its molecular formula is C₁₁H₁₂FN₂O₂, with a molecular weight of 235.23 g/mol . A closely related derivative, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid (CAS 1179098-08-8), incorporates a carboxylic acid group at the 4-position of the piperidine ring, yielding a molecular formula of C₁₂H₁₃FN₂O₄ and a molecular weight of 268.24 g/mol .
Key Structural Attributes:
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Piperidine Core: A saturated six-membered ring with a nitrogen atom at position 1.
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3-Fluoro-2-nitrophenyl Substituent: A phenyl ring with fluorine at position 3 and a nitro group (-NO₂) at position 2.
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Carboxylic Acid Variant: The 4-carboxylic acid derivative adds a polar functional group, enhancing water solubility and potential for salt formation .
Spectroscopic and Computational Data
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SMILES Notation:
C1CNCCC1C2=C(C(=CC=C2)F)[N+](=O)[O-](base compound) . -
LogP (Partition Coefficient): Experimental values range from 2.03–2.6, indicating moderate lipophilicity .
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Topological Polar Surface Area (TPSA): 83.68 Ų, suggesting moderate permeability across biological membranes .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 1-(3-fluoro-2-nitrophenyl)piperidine derivatives typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions.
Key Derivatives
Pharmacological Applications
Anti-Inflammatory and Analgesic Activity
Piperidine derivatives demonstrate inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators of inflammation. In murine models, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid reduced paw edema by 42% at 10 mg/kg (p.o.), comparable to ibuprofen .
Central Nervous System (CNS) Effects
Patent US4477667A highlights spiro[indoline-3,4'-piperidine] analogs with tranquilizing and anticonvulsant properties:
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